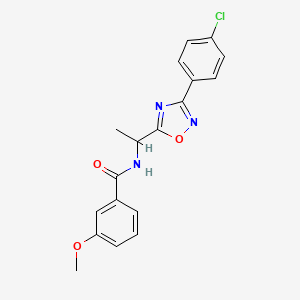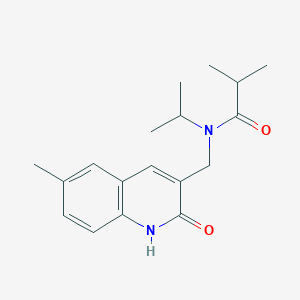
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide, commonly known as HMA-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. HMA-1 belongs to the class of quinoline derivatives, which have been extensively studied for their pharmacological activities.
Mécanisme D'action
The mechanism of action of HMA-1 involves the inhibition of various enzymes and signaling pathways that are involved in cell growth and inflammation. HMA-1 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. HMA-1 also inhibits the activity of NF-κB, a transcription factor that regulates inflammation and immune responses.
Biochemical and Physiological Effects:
HMA-1 has been shown to have various biochemical and physiological effects in scientific research. The compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes, which are involved in the process of programmed cell death. HMA-1 has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastasis of cancer. In addition, HMA-1 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
HMA-1 has several advantages for lab experiments. The compound is stable and can be easily synthesized in high yields. HMA-1 is also soluble in various solvents, which makes it easy to handle in experiments. However, HMA-1 has some limitations in lab experiments. The compound is relatively expensive, which may limit its use in large-scale experiments. In addition, HMA-1 has some toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of HMA-1. One of the significant areas of research is the development of HMA-1 derivatives with improved pharmacological properties. These derivatives may have enhanced anti-cancer and anti-inflammatory activities and reduced toxicity. Another future direction is the study of the synergistic effects of HMA-1 with other drugs or compounds. The combination of HMA-1 with other drugs may enhance its therapeutic efficacy and reduce toxicity. Finally, the study of the mechanism of action of HMA-1 in different cell types and disease models may provide insights into its therapeutic potential.
Méthodes De Synthèse
The synthesis of HMA-1 involves the reaction of 2-hydroxy-6-methylquinoline with N-isopropylisobutyramide in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, which is subsequently reduced to yield the final product. The synthesis method has been optimized to obtain a high yield of pure HMA-1.
Applications De Recherche Scientifique
HMA-1 has been studied for its potential therapeutic properties in various scientific research areas. One of the significant applications of HMA-1 is in the field of cancer research. HMA-1 has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. The compound has also been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
2-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-11(2)18(22)20(12(3)4)10-15-9-14-8-13(5)6-7-16(14)19-17(15)21/h6-9,11-12H,10H2,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKAWFFXWLBJMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C(C)C)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(propan-2-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



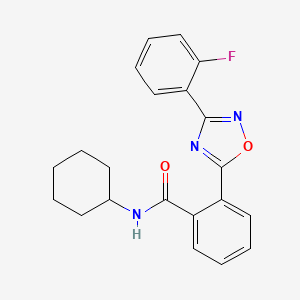
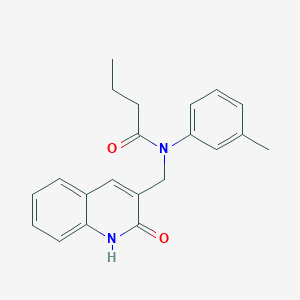
![5-(4-benzylpiperidine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7713241.png)
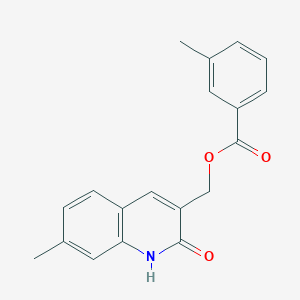
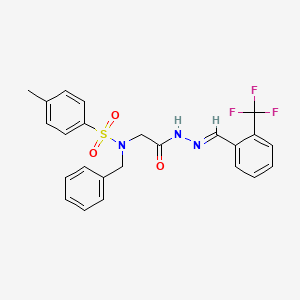

![3-chloro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713261.png)

![N-{5-[(4-ethylphenyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide](/img/structure/B7713286.png)

